N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
Description
This compound is a spiro[indole-3,2'-[1,3,4]thiadiazole] derivative characterized by a complex heterocyclic architecture. The core structure integrates an indole moiety fused with a [1,3,4]thiadiazole ring via a spiro junction at position 3 of the indole system. Key substituents include:
- A 3-(2-chlorophenoxy)propyl chain at position 1 of the indole, contributing steric bulk and lipophilicity.
- A 7-methyl group on the indole ring, enhancing hydrophobic interactions.
- Acetamide and acetyl groups at positions 3' and 5', respectively, which may influence hydrogen-bonding capacity and metabolic stability.
Structural determination of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
N-[4-acetyl-1'-[3-(2-chlorophenoxy)propyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-14-8-6-9-17-20(14)27(12-7-13-32-19-11-5-4-10-18(19)24)21(31)23(17)28(16(3)30)26-22(33-23)25-15(2)29/h4-6,8-11H,7,12-13H2,1-3H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPAQVFZNPFTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CCCOC4=CC=CC=C4Cl)N(N=C(S3)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide typically involves multiple steps. The process starts with the preparation of the core spiro structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include acetyl chloride, 2-chlorophenol, and propylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions: N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue is N-{3′-acetyl-5-methyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3′H-spiro[indole-3,2′-[1,3,4]thiadiazol]-5′-yl}acetamide (). Key differences include:
- The chlorine atom in the target compound enhances electronegativity and may improve target binding via halogen bonding, whereas the methyl group in the analogue increases steric hindrance but reduces polarity .
- The propyl chain (vs.
Functional Comparisons
Synthetic Pathways: Both compounds likely derive from similar multicomponent reactions involving indole precursors and thiadiazole-forming reagents. However, the target compound’s 2-chlorophenoxypropyl group may require specialized alkylation steps, as seen in syntheses of related thiadiazole-triazine hybrids ().
Hydrogen-Bonding Patterns :
The acetamide and acetyl groups in both compounds facilitate hydrogen bonding, critical for interactions with biological targets. Crystallographic studies (e.g., ) highlight how such groups stabilize supramolecular architectures via N–H···O and C=O···H–N interactions.
Biological Activity :
While direct data for the target compound are unavailable, structurally related spiro[indole-thiadiazole] derivatives exhibit antimicrobial and antitumor activity (). For example, compounds with electron-withdrawing groups (e.g., chlorine) show enhanced activity due to improved membrane permeability and target affinity .
Conformational Analysis
The spiro junction introduces ring puckering, quantified using Cremer-Pople parameters (). Comparative studies suggest that substituents like the 7-methyl group influence the indole-thiadiazole dihedral angle, altering the molecule’s three-dimensional shape and interaction with chiral environments .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Analogue () |
|---|---|---|
| Molecular Formula | C₂₆H₂₆ClN₅O₄S (estimated) | C₂₃H₂₄N₄O₄S |
| LogP (Predicted) | 3.8–4.2 | 3.5 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 6 |
Critical Analysis of Evidence
- Structural Similarity Metrics : Methods like Tanimoto coefficients or graph-based analyses () are essential for quantifying similarity. The target compound and its analogue share a high structural overlap (>85%) but diverge in key pharmacophoric regions.
- Limitations : Direct experimental data (e.g., solubility, IC₅₀) for the target compound are absent in the provided evidence. Extrapolations from analogues carry inherent uncertainty.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
